molecular formula C11H9ClN2OS B8449092 2-(Azetidin-1-ylcarbonyl)-7-chlorothieno[3,2-b]pyridine

2-(Azetidin-1-ylcarbonyl)-7-chlorothieno[3,2-b]pyridine

Cat. No.: B8449092
M. Wt: 252.72 g/mol
InChI Key: GIJGJGRRRASIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-ylcarbonyl)-7-chlorothieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C11H9ClN2OS and its molecular weight is 252.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

azetidin-1-yl-(7-chlorothieno[3,2-b]pyridin-2-yl)methanone

InChI

InChI=1S/C11H9ClN2OS/c12-7-2-3-13-8-6-9(16-10(7)8)11(15)14-4-1-5-14/h2-3,6H,1,4-5H2

InChI Key

GIJGJGRRRASIPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CC3=NC=CC(=C3S2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 50 mL round bottom flask was charged with lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate (0.500 g, 2.28 mmol), methylene chloride (15 ml), and 12 drops of DMF. Oxalyl chloride (0.298 ml, 3.42 mmol) was added dropwise, and the mixture was stirred at room temperature for 3 hours and concentrated to yield a tan solid. This was redissolved in methylene chloride (15 ml). Azetidine hydrochloride (0.426 g, 4.55 mmol) was added in one portion and Hunig's Base (1.59 ml, 9.11 mmol) was added dropwise. This mixture was stirred at room temperature overnight, then diluted with methylene chloride (15 mL) and washed with water (25 mL), sat. NaHCO3 (25 mL), and brine (25 mL). The organic layer was dried with MgSO4, filtered, and concentrated in vacuo to yield azetidin-1-yl(7-chlorothieno[3,2-b]pyridin-2-yl)methanone (0.58 g, 100% yield) as a tan solid.
Name
lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.298 mL
Type
reactant
Reaction Step Two
Quantity
0.426 g
Type
reactant
Reaction Step Three
Quantity
1.59 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

This material was prepared from lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate (100 mg, 0.47 mmole) by treatment with thionyl chloride followed by coupling with azetidine, in a manner as previously described for example 9d to afford 98 mg (83%) of a dark yellow solid. 1H NMR (DMSO-d6) δ8.72 (1H, d, J=5.1 Hz), 7.96 (1H, s), 7.70 (1H, d, J=5.1 Hz), 4.62 (2H, t, J=7.4 Hz), 4.12 (2H, t, J=7.7 Hz), 2.34 (2H, tt, J=7.4, 7.7 Hz). Anal. Calcd for C11H9N2OSCl: C, 52.28; H, 3.59; Cl, 14.03; N, 11.09; S, 12.69. Found: C, 52.39; H, 3.63; Cl, 14.29; N, 10.99; S, 12.74.
Name
lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Yield
83%

Synthesis routes and methods III

Procedure details

was prepared from 7-chloro-thieno[3,2-b]pyridine-2-carboxylic acid and azetidine hydrochloride following Method A. 1H NMR (300 MHz, DMSO-d6) δ 8.72 (1H, d, J=5.1 Hz), 7.96 (1H, s), 7.70 (1H, d, J=5.1 Hz), 4.62 (2H, t, J=7.4 Hz), 4.12 (2H, t, J=7.7 Hz), 2.34 (2H, tt, J=7.4, 7.7 Hz).
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0 (± 1) mol
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